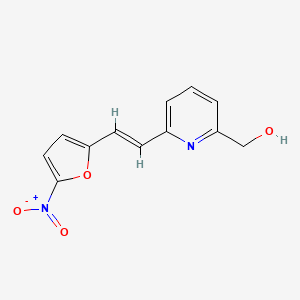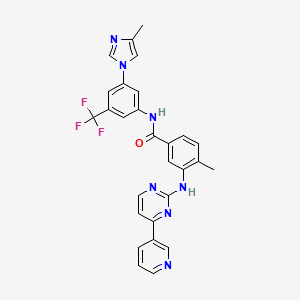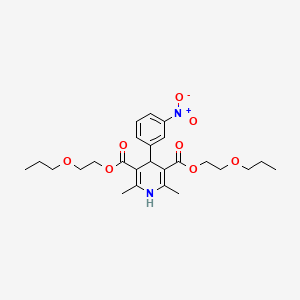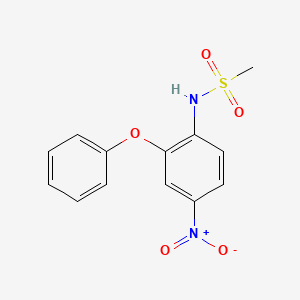
Nisoxetine
Overview
Description
Nisoxetine, originally synthesized in the Lilly research laboratories during the early 1970s, is a potent and selective inhibitor for the reuptake of norepinephrine (noradrenaline) into synapses . It was initially researched as an antidepressant but currently has no clinical applications in humans . This compound is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .
Preparation Methods
Nisoxetine can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol . This intermediate is then reacted with methylamine to produce this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Nisoxetine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Nisoxetine has several scientific research applications, including:
Mechanism of Action
Nisoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine transmission . The molecular targets of this compound include the norepinephrine transporter (NET), where it binds with high affinity and blocks the reuptake process . This action is crucial in studies related to mood regulation, pain management, and energy balance .
Comparison with Similar Compounds
Nisoxetine is structurally similar to other norepinephrine reuptake inhibitors such as fluoxetine, atomoxetine, and duloxetine . it is unique in its high selectivity for norepinephrine reuptake inhibition compared to serotonin and dopamine . Similar compounds include:
Fluoxetine: Primarily a selective serotonin reuptake inhibitor with some norepinephrine reuptake inhibition.
Atomoxetine: A selective norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used in the treatment of major depressive disorder and generalized anxiety disorder.
This compound’s uniqueness lies in its high selectivity for norepinephrine reuptake inhibition, making it a valuable tool in research focused on norepinephrine-related pathways .
Properties
CAS No. |
53179-07-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |
InChI Key |
ITJNARMNRKSWTA-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |
Appearance |
Solid powder |
Key on ui other cas no. |
53179-07-0 57226-61-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine 3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine Lilly 135252 Lilly 94939 LY 135252 LY 94939 LY-135252 N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine nisoxetine nisoxetine hydrochloride nisoxetine hydrochloride, (+-)-isomer nisoxetine, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)


![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)



![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)


